1-[4-(Aminomethyl)pyridin-2-yl]piperidin-2-one dihydrochloride - 1439897-74-1

1-[4-(Aminomethyl)pyridin-2-yl]piperidin-2-one dihydrochloride

Catalog Number: EVT-2930585
CAS Number: 1439897-74-1
Molecular Formula: C11H17Cl2N3O
Molecular Weight: 278.18
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(5S)-5-(Aminomethyl)-3-[4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)phenyl]-1,3-oxazolidin-2-one

  • Compound Description: This compound serves as a central scaffold in a study focusing on synthesizing novel oxazolidinone derivatives with antimicrobial properties. [] Various derivatives were generated by modifying the amino group of this scaffold with acetyl chloride, carboxylic acids, sulfonyl chlorides, and chloroformate. The resulting amides, sulfonamides, and carbamate derivatives were evaluated for their antibacterial activity against a panel of Gram-positive bacteria. []

3-Morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one

  • Compound Description: This compound is a critical intermediate in the synthesis of biologically active molecules, particularly those with potential anti-cancer properties. [] The paper describes an efficient three-step synthetic route starting from cyclopentanone oxime and 1-fluoro-4-nitrobenzene. [] The synthetic route includes rearrangement, condensation, and nucleophilic substitution reactions. []

5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452)

  • Compound Description: This compound, BMS-903452, is a potent and selective agonist of G-protein-coupled receptor 119 (GPR119). [] This receptor is primarily found in pancreatic β-cells and enteroendocrine cells within the gastrointestinal tract. [] Agonists of GPR119 stimulate glucose-dependent insulin release from the pancreas and promote the secretion of the incretin glucagon-like peptide-1 (GLP-1) from the gastrointestinal tract. [] Due to this dual mechanism of action, BMS-903452 holds potential as a new treatment for type 2 diabetes. The research highlights its efficacy in rodent models of diabetes and its dose-dependent GLP-1 increasing effects in healthy humans. []

(R)-1-(3-(4-Amino-3-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one (CHMFL-EGFR-202)

  • Compound Description: Developed based on the pharmacophore of Ibrutinib, CHMFL-EGFR-202 is a potent inhibitor of both primary (L858R, del19) and drug-resistant (L858R/T790M) epidermal growth factor receptor (EGFR) mutants. [] It demonstrates high selectivity, particularly against insulin receptor (INSR) and insulin-like growth factor 1 receptor (IGF1R) kinases. [] CHMFL-EGFR-202 forms a covalent bond with Cys797 in the EGFR, resulting in a distinct "DFG-in-C-helix-out" inactive conformation. [] It exhibits potent antiproliferative effects against EGFR mutant-driven non-small cell lung cancer (NSCLC) cell lines without affecting wild-type EGFR expressing cells. [] Additionally, CHMFL-EGFR-202 shows promise in preclinical xenograft models, suppressing tumor growth without significant toxicity. []

4-(2-(4-Chloro-1H-pyrazol-1-yl)ethylamino)-3-(6-(1-(3-fluoropropyl)piperidin-4-yl)-4-methyl-1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one (BMS-695735)

  • Compound Description: BMS-695735 represents an improved benzimidazole inhibitor of the insulin-like growth factor-1 receptor (IGF-1R). [] It was developed to address the limitations of its predecessor, BMS-536924, which exhibited CYP3A4 inhibition and induction, poor aqueous solubility, and high plasma protein binding. [] BMS-695735 shows improved ADME (absorption, distribution, metabolism, and excretion) properties, a lower risk for drug-drug interactions, and efficacy in multiple xenograft models. []

2-[2-(4-Methoxypyridin-2-yl)-ethyl]-3H-imidazo[4,5-b]pyridine (BYK 191023)

    4-{3-Dimethylamino-1-[2-(dimethylamino)vinyl]prop-2-enylidene]-2-phenyl-1,3-oxazol-5(4H)-one (3) and 5-{3-Dimethylamino-1-[2-(dimethyl-amino)vinyl]prop-2-enylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one (15)

    • Compound Description: These compounds, denoted as (3) and (15) in the study, are key intermediates for the synthesis of 1,4-dihydropyridine derivatives. [] The paper outlines their preparation from 4-(1-methylethylidene)-2-phenyl-1,3-oxazol-5(4H)-one (2) and 5-(1-methylethylidene)-2-thioxo-1,3-thiazolidin-4-one (11), respectively. [] Treatment of (3) and (15) with primary amines yields the desired 1,4-dihydropyridines. [] Subsequent reactions of these dihydropyridines with hydrazine hydrate, or base- or acid-catalyzed methanolysis, lead to the formation of corresponding imidazolones, methyl (benzoylamino)(1-substituted pyridin-4(1H)-ylidene)acetates, and piperidine or pyridine derivatives. [] These transformations highlight the versatility of (3) and (15) as synthetic building blocks for diverse heterocyclic systems.

    3,6-Bis(pyridin-2-yl)pyrazine-2,5-dicarboxylic Acid

    • Compound Description: This compound can exist in three distinct forms: the inner-salt zwitterion (Ia), the diprotonated dihydrate form (Ib), and the dimethyl sulfoxide disolvate (Ic). [] The paper elucidates the crystal structures of all three forms, revealing intricate hydrogen bonding networks responsible for the formation of three-dimensional supramolecular architectures. [] The study focuses on the conformational polymorphism exhibited by this compound in different crystal forms, emphasizing the impact of solvent interactions and protonation states on its structural properties.

    Ethyl-8-methyl-2,4-dioxo-2-(piperidin-1-yl)-2H-spiro[cyclopentane-1,3-imidazo[1,2-a]pyridin]-2-ene-3-carboxylate (SAK3)

    • Compound Description: SAK3 is a T-type calcium channel enhancer with potential therapeutic benefits for Alzheimer's disease (AD). [] It enhances calcium/calmodulin-dependent protein kinase II and proteasome activity, leading to the promotion of amyloid beta degradation in AD mouse models. [] In addition to its previously reported effects on amyloid beta, this study demonstrates that SAK3 significantly reduces oxidative stress markers in the hippocampus of olfactory bulbectomized mice (OBX mice), a model of AD. [] These findings suggest that SAK3's antioxidative effects contribute to its neuroprotective mechanisms in AD.

    N-(Cyclopropylmethyl)-5-(4-methylphenyl)imidazo[1,2-a]pyrazin-8-amine (L5), 3-[4-[1-(Cyclopropylamino)ethenyl]phenyl]-N-(2-methylpropyl)imidazo[1,2-a]pyrazin-8-amine (L2), and (Z)-1-[(E)-[(Z)-1-[7-(Aminomethyl)-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]but-2-enylidene]amino]-N-(cyclopropylmethyl)prop-1-en-1-amine

    • Compound Description: These three compounds, designated L5, L2, and (Z)-1-[(E)-[(Z)-1-[7-(Aminomethyl)-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]but-2-enylidene]amino]-N-(cyclopropylmethyl)prop-1-en-1-amine in the study, were identified as potential inhibitors of threonine tyrosine kinase (TTK) through in silico screening and molecular docking simulations. [] TTK plays a crucial role in the phosphorylation of threonine and tyrosine amino acids in proteins and has implications in various diseases such as Alzheimer's disease, cancer, and cardiovascular diseases. [] The study highlights their strong binding affinity to TTK and suggests them as potential leads for developing new therapeutic agents targeting TTK-related diseases.

    5-(Morpholin-4-ylmethyl)-2-oxoethylphenyl-sulfanyl-pyrimidin-4(3H)-ones (2a-c), [(4-Methylpiperazin-1-yl) methyl]-2-oxoethylphenyl-sulfanyl-pyrimidin-4(3H)-ones (3a-c), and Piperidin-1-yl) methyl]sulfanyl-pyrimidin-4(3H)-ones (4a-c)

    • Compound Description: These compounds represent a series of sulfanyl pyrimidin-4(3H)-one derivatives synthesized and characterized in a study focusing on new heterocyclic systems with potential biological activities. [] The pyrimidine nucleus is a common structural motif in various pharmaceuticals exhibiting antimicrobial, antiviral, anticancer, antidepressive, anti-inflammatory, antitubercular, diuretic, and anticoagulant properties. [] The synthesis involves reacting compounds 1a-c with different phenacyl bromide derivatives. []

    Ethyl-2-((Pyridin-4-yl)methoxy-1,2-dihydro-6-methyl-pyrimidine Derivatives (6a-h)

    • Compound Description: These compounds represent another series of heterocyclic pyrimidine derivatives prepared in the same study that synthesized the sulfanyl pyrimidin-4(3H)-ones. [] They were synthesized by reacting 1,2 dihydropyrimidone derivatives (5a-h) with picolyl chloride using both conventional and heterogeneous catalysts, such as silica sulfuric acid and CuY-Zeolite. [] The study emphasizes the efficient and high-yielding nature of these synthetic approaches.

    Metal 4-Alkylidene-4H-pyridin-1-ides and 2H-Imidazol-4-ones

    • Compound Description: This research explores novel N-(pyridin-4-yl)methyl-substituted azomethines and their metalated derivatives, highlighting their use in the synthesis of diverse heterocyclic compounds. [] The study focuses on the reactivity of 4H-pyridin-1-ide anions, generated from the deprotonation of azomethines, towards heterocumulenes. [] These reactions lead to the formation of various five-membered heterocycles, including 2H-imidazol-4-ones, demonstrating the versatility of these carbanions as building blocks. []

    N-[3-(1-Methyl-4-piperidinyl)-1H-pyrrolo[3,2-b]pyridin-5-yl]propanamide

    • Compound Description: This compound is a selective serotonin one F receptor agonist (SSOFRA) that was developed for the treatment of migraines. [] It exhibits high affinity for the 5-HT1F receptor and high selectivity over other 5-HT1 receptor subtypes, including 5-HT1A, 5-HT1B, and 5-HT1D. [] This selectivity makes it a potentially safer alternative to non-selective 5-HT1B/1D agonists like sumatriptan, which are contraindicated in patients with heart disease. []

    4-(3,4-Dimethoxyphenyl)-6-(4-methoxyphenyl)-3-phenylpyridin-2(1H)-one (11) and 3,6-Bis(4-methoxyphenyl)-4-(4-(2-(piperidin-1-yl)ethoxy)phenyl)pyridin-2(1H)-one (35)

    • Compound Description: These compounds, designated as (11) and (35) in the study, belong to a library of 3,4,6-triaryl-2-pyridones synthesized and evaluated for their anti-breast cancer activity. [] They demonstrated significant activity against both ER+ and ER- breast cancer cell lines. [] Notably, compound (35) induced ROS-independent mitochondrial-mediated apoptosis in MDA-MB-231 breast cancer cells, highlighting its potential as a non-toxic therapeutic agent. []

    Ethyl 1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate

    • Compound Description: This compound served as the starting material for synthesizing a series of new fluoroquinolone analogs, highlighting its utility in medicinal chemistry. [] Fluoroquinolones are a class of synthetic antibacterial agents with broad-spectrum activity against various Gram-positive and Gram-negative bacteria. [] The study focuses on optimizing the structure of fluoroquinolones to enhance their antimicrobial potency and spectrum of activity. []

    4-[3-Dimethylamino-1-(2-dimethylaminovinyl)prop-2-enylidene]-2-phenyl-1,3-oxazol-5(4H)-one and 5-[3-Dimethylamino-1-(2-dimethylaminovinyl)prop-2-enylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one

    • Compound Description: These compounds are key intermediates in the synthesis of 1,4-dihydropyridine derivatives. [] Their reaction with primary amines yields a variety of 1,4-dihydropyridines, which can be further transformed into imidazolones, methyl (benzoylamino)(1-substituted pyridin-4(1H)-ylidene)acetates, and piperidine or pyridine derivatives. [] These transformations highlight the versatility of these intermediates as synthetic building blocks for diverse heterocyclic systems.

    2-[2-[4-(Benzo[b]furan-3-yl)piperidin-1-yl]ethyl-5,6,7,8-tetrahydro-1,2,4-triazolo-[4,3-a]pyridin-3(2H)-one Hydrochloride (9) and 3-[2-[4-(4-Fluorobenzoyl)piperidin-1-yl]ethyl]-6,7,8,9-tetrahydro-2H-pyrido[1,2-a]-1,3,5-triazine-2,4(3H)-dione (21b)

    • Compound Description: Compounds (9) and (21b) belong to a series of benzo[b]furan, benzo[b]thiophene, 1,2,4-triazol-3(2H)-one, and 1,3,5-triazine-2,4(3H)-dione derivatives synthesized and evaluated for their 5-HT2 antagonist activity. [, ] Both compounds exhibited potent 5-HT2 antagonist activity. Compound (9) demonstrated high selectivity for 5-HT2 receptors over α1 receptors, while compound (21b) showed moderate α1 receptor antagonism. [, ] These findings highlight the potential of these compounds as therapeutic agents for conditions related to 5-HT2 receptor activity, such as migraine, anxiety, and schizophrenia.

    5-(Aminomethyl)-3-(3-fluoro-4-(4-(pyridin-2-yl)-1H-pyrazol-1-yl)phenyl)oxazolidin-2-one (M1) and 3-(3-fluoro-4-(4-(pyridin-2-yl)-1H-pyrazol-1-yl)phenyl)-5-(hydroxymethyl)oxazolidin-2-one (M2)

    • Compound Description: These compounds, identified as M1 and M2, are metabolites of FYL-67, a novel oxazolidinone antibacterial drug. [] FYL-67 exhibits excellent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). [] This study investigated the phase I metabolism of FYL-67 in vitro using liver preparations from rats and humans, and in vivo using SD rats. [] The primary metabolic pathway involved amide hydrolysis at the acetyl group of FYL-67, resulting in the formation of M1, which further underwent oxidation to yield M2. [] These findings contribute to understanding the metabolic fate of FYL-67 and its potential impact on its pharmacokinetic profile and therapeutic efficacy.

    5-Piperidin-4-yl-3H-[1,3,4]oxadiazol-2-one (5a) and 5-Piperidin-4-yl-3H-[1,3,4]oxadiazol-2-thione (6a)

    • Compound Description: These compounds belong to a series of 5-(4-piperidyl)-3-isoxazolol (4-PIOL) derivatives synthesized and evaluated for their activity and selectivity at GABAA receptors. [] GABAA receptors are ligand-gated ion channels responsible for mediating the inhibitory effects of gamma-aminobutyric acid (GABA) in the central nervous system. [] Compounds (5a) and (6a) exhibited weak agonist activity at α2-, α3-, and α5-containing GABAA receptors. [] When co-applied with GABA, they acted as antagonists at α2-, α4-, and α6-containing receptors and potentiated α3-containing receptors. [] Compound (6a) specifically modified the α1R66C thiol in the GABA binding site through its oxadiazolethione sulfur, demonstrating its ability to interact with specific residues within the receptor. []

    7-Benzyl-1-(3-(piperidin-1-yl)propyl)-2-(4-(pyridin-4-yl)phenyl)-1H-imidazo[4,5-g]quinoxalin-6(5H)-one (CTA056)

    • Compound Description: CTA056 is a selective inhibitor of interleukin-2-inducible T-cell kinase (Itk), a member of the Btk (Bruton's tyrosine kinase) family. [] Itk plays a crucial role in T-cell functions, and its dysregulation is implicated in autoimmune diseases and T-cell malignancies. [] CTA056 selectively targets acute lymphoblastic T-cell leukemia and cutaneous T-cell lymphoma cells, exhibiting minimal effects on normal T cells. [] It inhibits the phosphorylation of Itk and its downstream effectors, leading to decreased secretion of cytokines like interleukin-2 and interferon-γ. [] CTA056 induces apoptosis in Jurkat cells and modulates the expression of microRNAs involved in survival pathways and oncogenesis, indicating its potent anti-cancer potential. [] Its efficacy in a xenograft model further validates its therapeutic potential for T-cell malignancies.

    6-[4-(2-Piperidin-1-yl-ethoxy)-phenyl)]-3-pyridin-4-yl-pyrrazolo[1,5-a]-pyrimidine (Compound C)

    • Compound Description: Compound C is an inhibitor of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. [, ] AMPK activation promotes catabolic pathways, such as glucose uptake and fatty acid oxidation, while inhibiting anabolic processes like protein synthesis and lipid synthesis. [, ] Compound C has been widely used as a tool to study the role of AMPK in various cellular processes, including glucose metabolism, lipid metabolism, and autophagy.

    2-(2-Hydroxy-3-(4-(2-phenoxyethyl)piperazin-1-yl)propoxy)-9H-xanthen-9-one dihydrochloride (9), 4-(2-Hydroxy-3-(4-(2-phenoxyethyl)piperazin-1-yl)propoxy)-9H-xanthen-9-one dihydrochloride (12), 4-(2-(4-(Pyridin-2-yl)piperazin-1-yl)ethoxy)-9H-xanthen-9-one dihydrochloride (15), and 2-(2-(4-(2-Phenoxyethyl)piperazin-1-yl)ethoxy)-9H-xanthen-9-one dihydrochloride (8)

    • Compound Description: These compounds, designated as (9), (12), (15), and (8) in the study, are part of a series of xanthone derivatives synthesized and evaluated for their anti-arrhythmic, hypotensive properties, and affinity for adrenergic receptors. [] Compounds (9), (12), and (15) exhibited significant anti-arrhythmic activity in an adrenaline-induced arrhythmia model, comparable to the reference compound propranolol. [] Compound (9) showed the most potent hypotensive activity, while compound (8) also lowered blood pressure but to a lesser extent. [] Binding studies corroborated these pharmacological findings, suggesting that their effects are mediated through interactions with adrenergic receptors.

    4-(1-(2-(4-((2-(4-Chloro-1H-pyrazol-1-yl)ethyl)amino)-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-1H-benzo[d]imidazol-6-yl)piperidin-4-yl) piperazine-1-carboxylate (BMS-665351)

      (1H, 3H) Imidazo(4,5-b) Pyridines (Desazopurines)

      • Compound Description: This research focuses on the design and one-pot synthesis of (1H, 3H) imidazo(4,5-b) pyridines (desazopurines) as potential inhibitors of Lumazine synthase in Mycobacterium tuberculosis. [] Lumazine synthase is essential for riboflavin biosynthesis in bacteria and is absent in mammalian cells, making it a promising target for developing new anti-tuberculosis agents. [] Several synthesized compounds showed significant anti-tubercular activity in vitro, with MIC values comparable to or even better than standard drugs like pyrazinamide and streptomycin. [] These findings highlight the potential of desazopurines as novel therapeutic agents for treating tuberculosis.

      1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one (1)

      • Compound Description: Compound (1) is a privileged substructure found in over 1000 unique CGRP receptor antagonists. [] CGRP (calcitonin gene-related peptide) is a neuropeptide involved in pain transmission, particularly in migraine headaches. [] CGRP receptor antagonists are a class of drugs that block the action of CGRP, providing effective relief from migraines. [] The paper describes two practical and efficient syntheses of compound (1)

      Properties

      CAS Number

      1439897-74-1

      Product Name

      1-[4-(Aminomethyl)pyridin-2-yl]piperidin-2-one dihydrochloride

      IUPAC Name

      1-[4-(aminomethyl)pyridin-2-yl]piperidin-2-one;dihydrochloride

      Molecular Formula

      C11H17Cl2N3O

      Molecular Weight

      278.18

      InChI

      InChI=1S/C11H15N3O.2ClH/c12-8-9-4-5-13-10(7-9)14-6-2-1-3-11(14)15;;/h4-5,7H,1-3,6,8,12H2;2*1H

      InChI Key

      PVEIPAUGJMVPDI-UHFFFAOYSA-N

      SMILES

      C1CCN(C(=O)C1)C2=NC=CC(=C2)CN.Cl.Cl

      Solubility

      not available

      Product FAQ

      Q1: How Can I Obtain a Quote for a Product I'm Interested In?
      • To receive a quotation, send us an inquiry about the desired product.
      • The quote will cover pack size options, pricing, and availability details.
      • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
      • Quotations are valid for 30 days, unless specified otherwise.
      Q2: What Are the Payment Terms for Ordering Products?
      • New customers generally require full prepayment.
      • NET 30 payment terms can be arranged for customers with established credit.
      • Contact our customer service to set up a credit account for NET 30 terms.
      • We accept purchase orders (POs) from universities, research institutions, and government agencies.
      Q3: Which Payment Methods Are Accepted?
      • Preferred methods include bank transfers (ACH/wire) and credit cards.
      • Request a proforma invoice for bank transfer details.
      • For credit card payments, ask sales representatives for a secure payment link.
      • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
      Q4: How Do I Place and Confirm an Order?
      • Orders are confirmed upon receiving official order requests.
      • Provide full prepayment or submit purchase orders for credit account customers.
      • Send purchase orders to sales@EVITACHEM.com.
      • A confirmation email with estimated shipping date follows processing.
      Q5: What's the Shipping and Delivery Process Like?
      • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
      • You can use your FedEx account; specify this on the purchase order or inform customer service.
      • Customers are responsible for customs duties and taxes on international shipments.
      Q6: How Can I Get Assistance During the Ordering Process?
      • Reach out to our customer service representatives at sales@EVITACHEM.com.
      • For ongoing order updates or questions, continue using the same email.
      • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

      Quick Inquiry

       Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.